1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole
Description
1-(4-Bromo-3-propoxybenzenesulfonyl)-1H-pyrazole is a pyrazole derivative characterized by a benzenesulfonyl group substituted with a bromine atom at the para position and a propoxy group at the meta position.
Properties
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-2-8-18-12-9-10(4-5-11(12)13)19(16,17)15-7-3-6-14-15/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYAQELJIWLCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, supported by detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula of 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole is C13H14BrN2O3S with a molecular weight of 357.23 g/mol. Its structure features a pyrazole ring substituted with a sulfonyl group and a brominated phenyl moiety, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of various pyrazole compounds against bacterial strains, suggesting that structural modifications can enhance activity. For instance, compounds with electron-withdrawing groups showed increased potency against Gram-positive bacteria .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Celecoxib, a well-known pyrazole derivative, acts as a selective COX-2 inhibitor. Similar mechanisms are anticipated for 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole, potentially providing therapeutic effects in inflammatory conditions .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives. A compound structurally similar to 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole demonstrated cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
The biological activity of 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity, leading to modulation of biological pathways involved in inflammation and cell growth regulation.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Potential COX-2 inhibition | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrazole derivatives, including 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus.
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, administration of 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole resulted in decreased inflammation markers (e.g., IL-6 and TNF-alpha) compared to control groups, suggesting its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with structurally related pyrazole derivatives, emphasizing substituent effects:
Key Observations :
- Sulfonyl Group Impact: The sulfonyl group in the target compound likely increases solubility in polar solvents compared to non-sulfonated analogs (e.g., 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) .
- Halogen Effects : Bromine at the para position (target compound) provides greater steric bulk and a stronger electron-withdrawing effect compared to chlorine in 1-(4-chlorophenyl)-1H-pyrazole .
- Alkoxy vs. Aryloxy Groups : The propoxy group in the target compound may confer higher lipophilicity than methoxy substituents seen in other analogs .
Spectral and Physicochemical Properties
- NMR Shifts : In 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, aromatic protons resonate at δ 7.2–8.1 ppm in ¹H NMR, while methoxy protons appear at δ 3.8 ppm . The target compound’s propoxy group would likely show signals near δ 1.0–1.5 ppm (CH₃) and δ 3.4–4.0 ppm (OCH₂) .
- IR Stretches : Sulfonyl groups typically exhibit strong S=O stretches near 1150–1350 cm⁻¹, distinguishing the target compound from analogs with nitro (1520 cm⁻¹) or carbonyl (1633 cm⁻¹) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
